molecular formula C18H22N2O2 B2428645 N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide CAS No. 1311893-97-6

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide

货号 B2428645
CAS 编号: 1311893-97-6
分子量: 298.386
InChI 键: DVULINQSNRZUQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.

作用机制

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is required for the production of ribosomes. Without functional ribosomes, cancer cells are unable to synthesize proteins and undergo cell division, leading to cell death.
Biochemical and Physiological Effects
In preclinical studies, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival rates in animal models. Additionally, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer therapeutic.

实验室实验的优点和局限性

One advantage of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is its selectivity for RNA polymerase I, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require high concentrations to achieve therapeutic effects. Additionally, the mechanism of action of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide may be influenced by the genetic background of cancer cells, which could affect its efficacy in different types of cancer.

未来方向

Future research on N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide will focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in cancer patients.
2. Identification of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide.
3. Development of more potent analogs of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide that may be more effective as cancer therapeutics.
4. Investigation of the potential use of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy.
Conclusion
N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is a promising cancer therapeutic that has shown selective inhibition of RNA polymerase I and has demonstrated anticancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify ways to optimize its use as a cancer therapeutic.

合成方法

The synthesis of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide involves several steps, including the reaction of cyclobutanone with cyanide to form 1-cyanocyclobutanol, which is then reacted with N-methyl-4-(2,5-dimethylphenyl)-4-oxobutanamide to form the final product.

科学研究应用

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have a selective inhibitory effect on RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation. As a result, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has shown potential as a cancer therapeutic agent.

属性

IUPAC Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-6-14(2)15(11-13)16(21)7-8-17(22)20(3)18(12-19)9-4-10-18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULINQSNRZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。